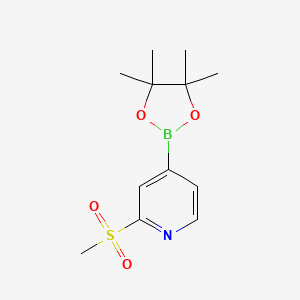
2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the pyridine ring suggests that it might have interesting electronic properties .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the pyridine ring. The boronic ester group is likely to be tetrahedral .Chemical Reactions Analysis
Boronic esters are typically reactive towards oxidative addition reactions, particularly in the presence of a palladium catalyst . They are also commonly used in Suzuki-Miyaura cross-coupling reactions .科学的研究の応用
Synthesis and Material Development
This compound is significant in the development of new synthetic routes and materials. For instance, the modification of pyridine derivatives, such as those involving sulfonamide groups, has been explored for creating materials with desired chemical and physical properties. The study of these compounds contributes to advancements in materials science, particularly in the design of optically and magnetically active materials. The incorporation of sulfonamide groups, for example, can influence the electronic effects and assembly behavior of metal complexes, leading to applications in areas like molecular electronics and sensor development.
Pharmaceutical Intermediates
The chemical structure of "2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is representative of intermediates used in the synthesis of pharmaceuticals. Research into similar compounds has revealed their potential in creating drugs with various therapeutic effects. These include antimicrobial, antifungal, and anticancer activities. The specific chemical modifications introduced to the pyridine ring, such as sulfonamide or sulfonyl groups, play a crucial role in determining the biological activity and efficacy of the resulting pharmaceutical compounds.
Advanced Synthesis Techniques
The development of new synthetic methodologies using such compounds is another area of significant research interest. Techniques like 1,3-dipolar cycloaddition reactions have been employed to create novel pyrrolidine derivatives with trifluoromethyl groups, showcasing the versatility of pyridine-based compounds in synthesizing complex organic molecules. These methodologies enhance the efficiency and selectivity of chemical synthesis, providing pathways to synthesize a wide range of organic compounds for various applications.
Environmental and Industrial Applications
Some derivatives of pyridine, including those with sulfonyl groups, have been investigated for their performance as industrial preservatives and in environmental protection. These compounds exhibit a broad spectrum of activity against microorganisms, making them suitable for use in protecting industrial products and materials from microbial degradation. Furthermore, their application in exterior paints as mildewcides highlights their utility in extending the lifespan and maintaining the quality of coated surfaces.
References:
- Antimicrobial Performance of Tri- and Tetrachloro-4-(Methylsulfonyl) Pyridines as Industrial Preservatives (Wolf & Bobalek, 1967)
- Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituent (Markitanov et al., 2016)
- Structural characterisation of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene (Sousa et al., 2001)
- Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents (Redda & Gangapuram, 2007)
作用機序
将来の方向性
特性
IUPAC Name |
2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-14-10(8-9)19(5,15)16/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGQCLSTDMSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)
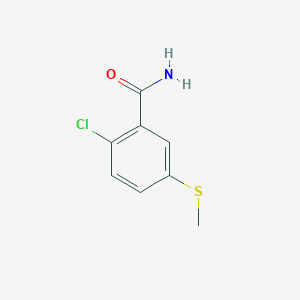
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)


![N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2990352.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2990355.png)
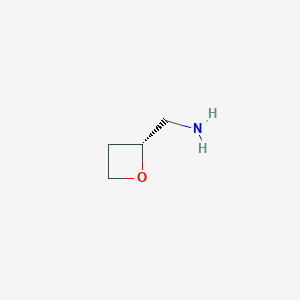
![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B2990359.png)
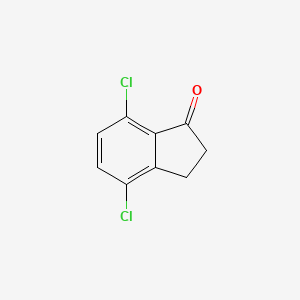
![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)
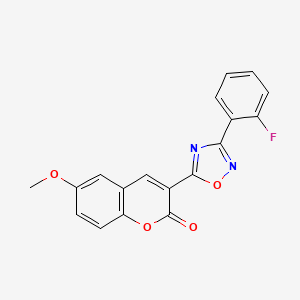
![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)